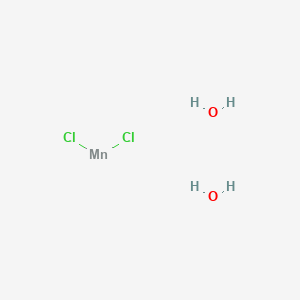![molecular formula C23H17N3O B13821421 N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields of science and industry. This compound features a hydroxylamine group bonded to a bis(3-phenylpyridin-2-yl)methylidene moiety, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine typically involves the reaction of 3-phenylpyridine-2-carbaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to neutralize the hydrochloric acid byproduct. The mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce various amines.
科学的研究の応用
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The aromatic rings may also participate in π-π stacking interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine
- N-[pyridazin-3-yl)methylidene]hydroxylamine
- N,N′-Bis((6-methoxylpyridin-2-yl)methylene)-p-phenylenediimine
Uniqueness
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine is unique due to its bis(3-phenylpyridin-2-yl)methylidene moiety, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
特性
分子式 |
C23H17N3O |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C23H17N3O/c27-26-23(21-19(13-7-15-24-21)17-9-3-1-4-10-17)22-20(14-8-16-25-22)18-11-5-2-6-12-18/h1-16,27H |
InChIキー |
VJFARNMYXFDTQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C(=NO)C3=C(C=CC=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


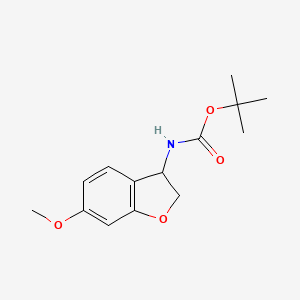
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
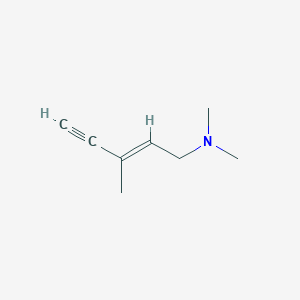
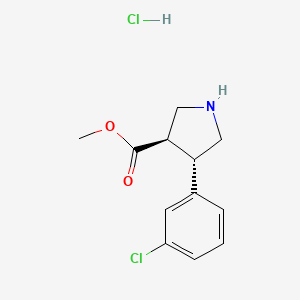
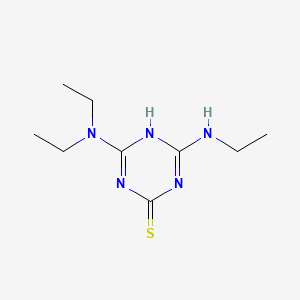
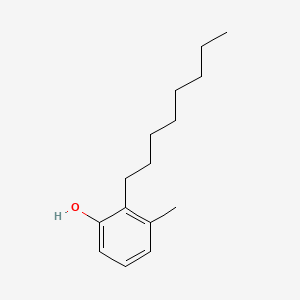
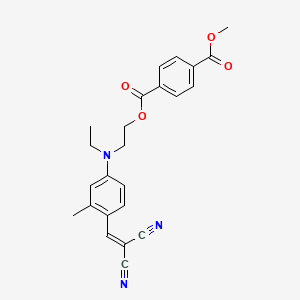
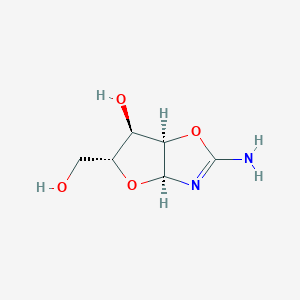
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)
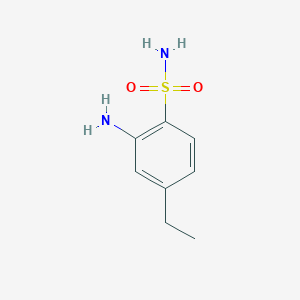

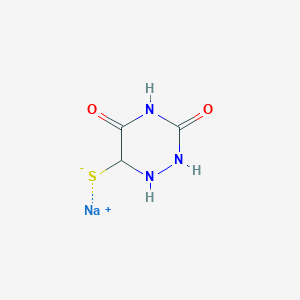
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
